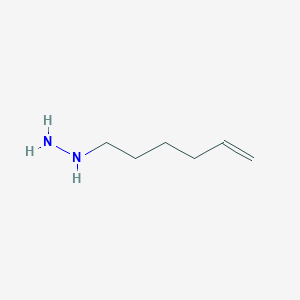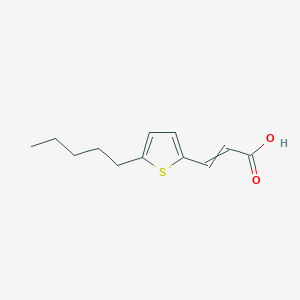![molecular formula C28H33NO4S B14333375 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid CAS No. 111864-04-1](/img/structure/B14333375.png)
12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid: is a synthetic organic compound that features a pyrene moiety attached to a dodecanoic acid backbone via a sulfonamide linkage. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of pyrene with the fatty acid chain of dodecanoic acid. The presence of the pyrene group imparts fluorescence properties, making it useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid typically involves the following steps:
Sulfonylation of Pyrene: Pyrene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the 1-position, forming pyrene-1-sulfonyl chloride.
Formation of Sulfonamide: The pyrene-1-sulfonyl chloride is then reacted with 12-aminododecanoic acid under basic conditions to form the sulfonamide linkage, resulting in this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, typically forming pyrenequinones.
Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.
Substitution: The aromatic ring of pyrene can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Br2, Cl2) for halogenation.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitro-pyrene or halogenated pyrene derivatives.
科学研究应用
Chemistry:
Fluorescent Probes: Due to its fluorescent properties, 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid is used as a probe in fluorescence spectroscopy and imaging.
Biology:
Membrane Studies: The compound can be incorporated into lipid bilayers to study membrane dynamics and interactions due to its amphiphilic nature.
Medicine:
Drug Delivery: Its ability to integrate into lipid membranes makes it a potential candidate for drug delivery systems, particularly for targeting specific cells or tissues.
Industry:
Sensors: Utilized in the development of chemical sensors for detecting environmental pollutants or biological molecules.
作用机制
The mechanism of action of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid primarily involves its interaction with lipid membranes. The dodecanoic acid chain allows it to embed within the lipid bilayer, while the pyrene moiety remains exposed, enabling fluorescence-based detection. This interaction can be used to monitor membrane fluidity, phase transitions, and protein-lipid interactions.
相似化合物的比较
12-Aminododecanoic Acid: A precursor in the synthesis of 12-[(Pyrene-1-sulfonyl)amino]dodecanoic acid, used in the production of nylon-12.
Pyrene-1-sulfonyl Chloride: An intermediate in the synthesis, used for introducing the sulfonyl group to pyrene.
Uniqueness:
Fluorescence: The unique combination of pyrene and dodecanoic acid in this compound imparts distinct fluorescence properties, making it more versatile in applications compared to its individual components.
Amphiphilicity: The compound’s ability to interact with both hydrophobic and hydrophilic environments enhances its utility in membrane studies and drug delivery systems.
属性
CAS 编号 |
111864-04-1 |
|---|---|
分子式 |
C28H33NO4S |
分子量 |
479.6 g/mol |
IUPAC 名称 |
12-(pyren-1-ylsulfonylamino)dodecanoic acid |
InChI |
InChI=1S/C28H33NO4S/c30-26(31)13-8-6-4-2-1-3-5-7-9-20-29-34(32,33)25-19-17-23-15-14-21-11-10-12-22-16-18-24(25)28(23)27(21)22/h10-12,14-19,29H,1-9,13,20H2,(H,30,31) |
InChI 键 |
VORFADARQSDSOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


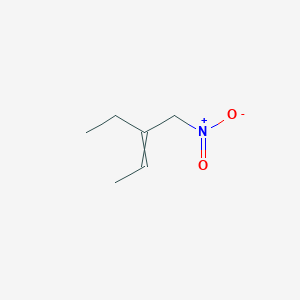
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
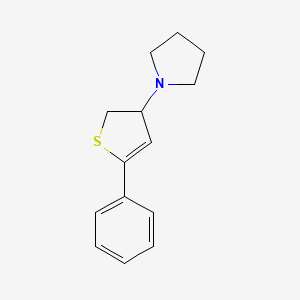
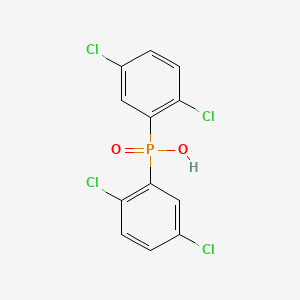
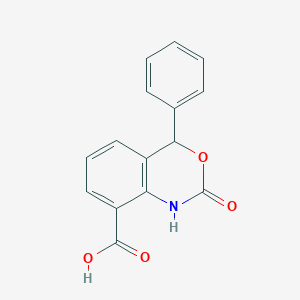
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
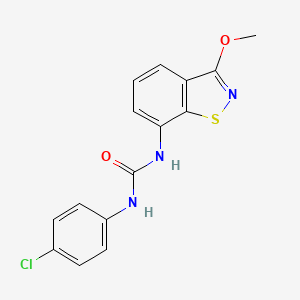
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
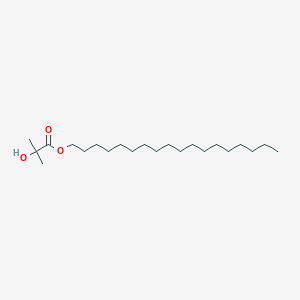
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
